molecular formula C24H16 B13351423 5,6-Diphenylacenaphthylene

5,6-Diphenylacenaphthylene

Cat. No.: B13351423
M. Wt: 304.4 g/mol
InChI Key: LIQBNERRXVWVBR-UHFFFAOYSA-N
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Description

5,6-Diphenylacenaphthylene is an organic compound with the molecular formula C24H16 It is a derivative of acenaphthylene, featuring two phenyl groups attached at the 5 and 6 positions of the acenaphthylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diphenylacenaphthylene typically involves the reaction of acenaphthylene with phenyl-substituted reagents under specific conditions. One common method is the Friedel-Crafts alkylation reaction, where acenaphthylene is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Post-reaction, the product is purified through techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Diphenylacenaphthylene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the acenaphthylene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenyl and acenaphthylene derivatives.

Scientific Research Applications

5,6-Diphenylacenaphthylene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 5,6-Diphenylacenaphthylene involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acenaphthylene: The parent compound without the phenyl substitutions.

    5,6-Dimethylacenaphthylene: A similar compound with methyl groups instead of phenyl groups.

    5,6-Diphenylacenaphthene: A hydrogenated derivative of 5,6-Diphenylacenaphthylene.

Uniqueness

This compound is unique due to the presence of phenyl groups, which enhance its stability and modify its electronic properties. This makes it particularly useful in applications requiring high thermal stability and specific electronic characteristics, such as in the development of organic electronic devices.

Properties

Molecular Formula

C24H16

Molecular Weight

304.4 g/mol

IUPAC Name

5,6-diphenylacenaphthylene

InChI

InChI=1S/C24H16/c1-3-7-17(8-4-1)21-15-13-19-11-12-20-14-16-22(24(21)23(19)20)18-9-5-2-6-10-18/h1-16H

InChI Key

LIQBNERRXVWVBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC=C4C3=C(C=C4)C=C2)C5=CC=CC=C5

Origin of Product

United States

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